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molecular formula C9H9BrO3 B065849 2-Bromo-5-methoxy-3-methylbenzoic acid CAS No. 174417-54-0

2-Bromo-5-methoxy-3-methylbenzoic acid

Cat. No. B065849
M. Wt: 245.07 g/mol
InChI Key: OEHDWSKLTWRFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138530B2

Procedure details

A solution of (2-bromo-5-methoxy-3-methyl-phenyl)-methanol ((Example 192: step c) 7.85 g, 34.0 mmol) in acetone (300 mL) was heated to 60° C. and treated over 25 min. with KMnO4 (12.6 g, 79.8 mmol) as an aqueous solution (175 mL). The mixture was heated to 60° C. for an additional 35 min. A saturated aqueous solution of NaHSO3 was added until the solution turned beige in color. Concentrated NH4OH was added to pH 10 and the solids were filtered through a medium porosity fritted funnel. The filtrate was acidified to pH 4 with concentrated HCl, and the solution was extracted with ether (2×200 mL). The combined organic layers were dried over MgSO4 and concentrated in vacuo to afford the product 2-bromo-5-methoxy-3-methyl-benzoic acid (4.15 g, 50%) as a white solid. 1H NMR (MeOD): δ 6.968 (d, 1H, J=2.8 Hz), 6.775 (d, 1H, J=3.2 Hz), 3.776 (s, 3H), 2.352 (s, 3H).
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[CH2:11][OH:12].[O-:13][Mn](=O)(=O)=O.[K+].OS([O-])=O.[Na+].[NH4+].[OH-]>CC(C)=O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[CH:4][C:3]=1[C:11]([OH:13])=[O:12] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
7.85 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)OC)CO
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
solution
Quantity
175 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered through a medium porosity fritted funnel
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C=C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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